molecular formula C11H22N2O4 B1443997 2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid CAS No. 1404828-76-7

2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid

Cat. No.: B1443997
CAS No.: 1404828-76-7
M. Wt: 246.3 g/mol
InChI Key: YEKMUOMXRLSQDM-UHFFFAOYSA-N
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Description

“2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid” is a compound with the CAS Number: 1404828-76-7 . It has a molecular weight of 246.31 . It is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is “2-[(tert-butoxycarbonyl)amino]-4-(dimethylamino)butanoic acid” and its InChI Code is "1S/C11H22N2O4/c1-11(2,3)17-10(16)12-8(9(14)15)6-7-13(4)5/h8H,6-7H2,1-5H3,(H,12,16)(H,14,15)" . This provides a detailed description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 246.31 . It is typically stored at a temperature of 4°C . The compound is usually in the form of a powder .

Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

The compound plays a role in the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds (EPCs). It is involved in the bromination of cyclic acetals derived from amino and hydroxy carboxylic acids, leading to chiral derivatives of pyruvic acid and 3-oxo-butanoic and -pentanoic acid. This process is essential for creating compounds with specific optical activities, useful in various fields including pharmaceuticals and materials science (Zimmermann & Seebach, 1987).

Modification of Peptide Backbones

The compound is utilized in the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. This method allows for the introduction of alkyl groups into peptides, which can significantly alter their properties, such as increasing their resistance to enzymatic degradation or modifying their binding affinity to biological targets. This technique has implications for the development of novel peptide-based therapeutics and biomaterials (Matt & Seebach, 1998).

Ion Mobility Spectrometry

In ion mobility spectrometry, the compound is part of a study to understand the effects of buffer gas modifiers on the separation selectivity. The research demonstrates how the introduction of specific compounds into the buffer gas can selectively alter the mobilities of ions based on their size and steric hindrance, which has practical applications in analytical chemistry for the separation and identification of complex mixtures (Fernández-Maestre et al., 2010).

Tert-Butoxycarbonylation of Amines

The compound is crucial in the tert-butoxycarbonylation of amines, providing a stable and efficient method for protecting amino groups in organic synthesis. This reaction is vital in peptide synthesis and the modification of bioactive molecules, where the protection and deprotection of functional groups are necessary steps (Guibe-jampel & Wakselman, 1971).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Properties

IUPAC Name

4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)12-8(9(14)15)6-7-13(4)5/h8H,6-7H2,1-5H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKMUOMXRLSQDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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